Lignan P

Übersicht

Beschreibung

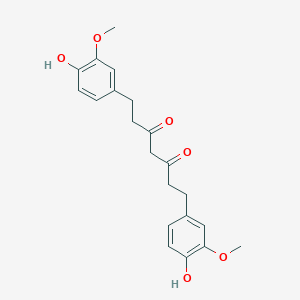

Lignans are bioactive, non-nutrient, non-caloric phenolic plant compounds that are found in highest concentration in flax and sesame seeds and in lower concentrations in grains, other seeds, fruits, and vegetables . They are derived from the oxidative dimerization of two phenylpropanoid units .

Synthesis Analysis

Lignans are formed through the dimerization of simple phenolic compounds . A photoredox-based strategy has been developed to access a reactive radical intermediate postulated to be involved in complex lignan biosynthesis .

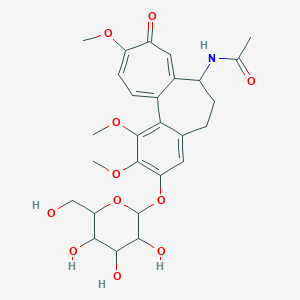

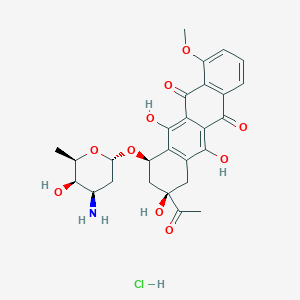

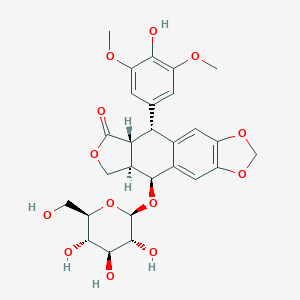

Molecular Structure Analysis

The molecular formula of Lignan P is C27H30O13 . The structure of lignans gives them their ability to scavenge free radicals and neutralize oxidative stress in the body .

Chemical Reactions Analysis

Lignans are formed by the oxidative dimerization of two phenylpropanoid units . P-coumaric acid is further modified by a series of enzymatic reactions to produce lignans. These reactions involve enzymes such as cinnamate 4-hydroxylase (C4H), which converts p-coumaric acid into ferulic acid, and caffeoyl-CoA O-methyltransferase (CCoAOMT), which adds a methyl group to ferulic acid to form sinapic acid .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Properties

Lignans, including Lignan P, have shown potential in cancer chemotherapy. They exhibit diverse biological activities, such as anticancer, antioxidant, and antimicrobial effects, making them of interest in the development of new therapeutic agents (Saleem, Kim, Ali, & Lee, 2005). Additionally, pharmacologically active lignans have been highlighted for their therapeutic relevance in treating cancer and other diseases, with antitumor, antiviral, and hepatoprotective activities being particularly notable (Lee & Xiao, 2004).

Cardiovascular Health Benefits

Lignan P, particularly from flaxseed (secoisolariciresinol diglucoside - SDG), has been shown to have positive effects in lowering relative risk factors for heart disease (Westcott & Muir, 2003).

Antioxidant and Anti-Inflammatory Effects

Lignans are known for their hydrogen-donating antioxidant activity and the ability to complex divalent transition metal cations, contributing positively to human health (Toure & Xue-ming, 2010). Additionally, plant lignans demonstrate a range of biological activities, including anti-inflammatory and neuroprotective properties (Zálešák, Bon, & Pospíšil, 2019).

Breast Cancer Risk Reduction

Research indicates that dietary lignans, by producing phytoestrogens like enterolactone and enterodiol, may reduce breast cancer risk, especially in premenopausal women (McCann et al., 2002).

Nutraceutical Actions

Lignan P, especially from flaxseed, has shown potential in preventing and alleviating lifestyle-related diseases, with anti-inflammatory, antimutagenic, antimicrobial, and neuroprotective effects being highlighted (Imran et al., 2015).

Antihypertensive and Hypocholesterolemic Activities

Sesame lignans, including sesamin and sesamolin, exhibit antihypertensive and anticancerous activities, beneficial especially for human health (Dar & Arumugam, 2013).

Modulation of Estrogen Signaling

Lignans, particularly enterolactone, are thought to modulate estrogen signaling, which may be instrumental in their anticarcinogenic action and potential use in functional foods for breast cancer risk reduction (Saarinen et al., 2007).

Lowering Plasma Cholesterol and Glucose

Dietary flaxseed lignan extract has been found to significantly decrease plasma cholesterol and glucose concentrations in hypercholesterolemic subjects (Zhang et al., 2008).

Zukünftige Richtungen

A better understanding of the interplay existing between lignans and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies for treating neuronal disorders . Extensive studies are needed to be done highlighting the mechanism of anticancer action of explored and unexplored plants .

Eigenschaften

IUPAC Name |

(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVRGQUEGRCWPD-BRLGUANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946031 | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lignan P | |

CAS RN |

23363-35-1 | |

| Record name | 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGNAN P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

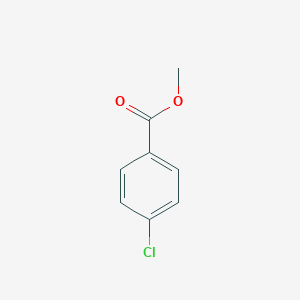

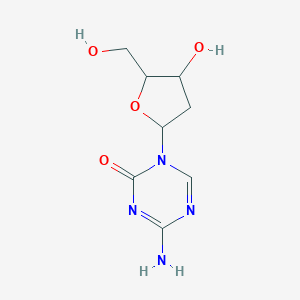

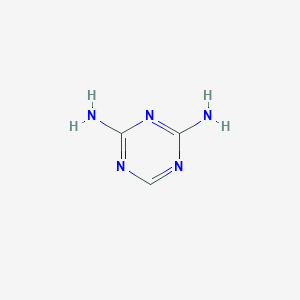

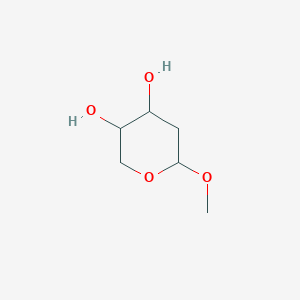

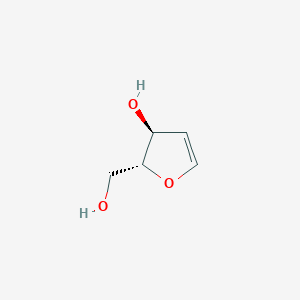

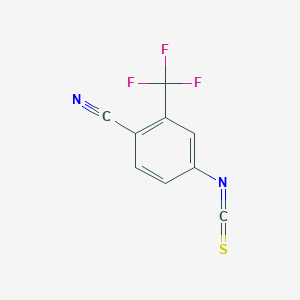

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

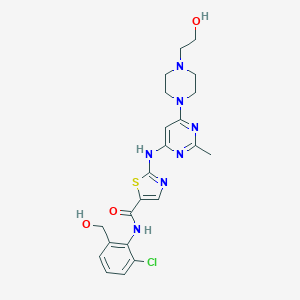

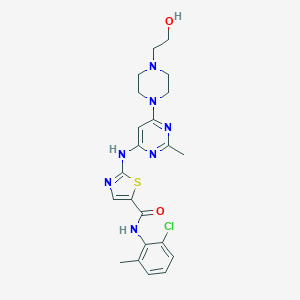

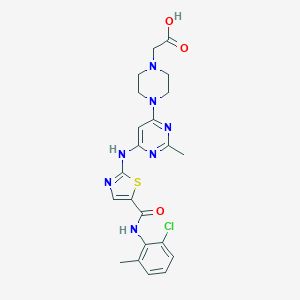

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.